Cas no 80120-32-7 (Ethyl 3,4-dimethylbenzoylformate)

Ethyl 3,4-dimethylbenzoylformate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3,4-dimethylbenzoylformate
- ethyl 2-(3,4-dimethylphenyl)-2-oxoacetate
- (3,4-dimethylphenyl)oxoacetic acid ethyl ester
- AKOS016017096
- ethyl 3,4-dimethylbenzoylformate, AldrichCPR
- Ethyl (3,4-dimethylbenzoyl)formate
- 80120-32-7
- ETHYL3,4-DIMETHYLBENZOYLFORMATE
- MFCD06201706
- DTXSID30374509
- SCHEMBL2124739
-
- MDL: MFCD06201706
- インチ: InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
- InChIKey: DGERUSYBAJJOPC-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C(=O)C1=CC=C(C)C(=C1)C
計算された属性
- せいみつぶんしりょう: 206.09400
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- PSA: 43.37000
- LogP: 2.04920
Ethyl 3,4-dimethylbenzoylformate セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:
Ethyl 3,4-dimethylbenzoylformate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl 3,4-dimethylbenzoylformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257100-5g |
ETHYL 3,4-DIMETHYLBENZOYLFORMATE |
80120-32-7 | 95% | 5g |
$650 | 2024-06-07 | |
eNovation Chemicals LLC | Y1257100-250mg |
ETHYL 3,4-DIMETHYLBENZOYLFORMATE |
80120-32-7 | 95% | 250mg |
$190 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645005-5g |
Ethyl 2-(3,4-dimethylphenyl)-2-oxoacetate |
80120-32-7 | 98% | 5g |
¥4149.00 | 2024-07-28 | |
A2B Chem LLC | AC50242-250mg |
Ethyl 3,4-dimethylbenzoylformate |
80120-32-7 | 95% | 250mg |
$60.00 | 2024-04-19 | |
A2B Chem LLC | AC50242-25g |
Ethyl 3,4-dimethylbenzoylformate |
80120-32-7 | 95% | 25g |
$1080.00 | 2024-04-19 | |
1PlusChem | 1P005DPE-1g |
ETHYL 3,4-DIMETHYLBENZOYLFORMATE |
80120-32-7 | 95% | 1g |
$159.00 | 2025-02-21 | |
Crysdot LLC | CD12029969-5g |
Ethyl 3,4-dimethylbenzoylformate |
80120-32-7 | 95+% | 5g |
$339 | 2024-07-24 | |
eNovation Chemicals LLC | Y1257100-25g |
ETHYL 3,4-DIMETHYLBENZOYLFORMATE |
80120-32-7 | 95% | 25g |
$1810 | 2024-06-07 | |
eNovation Chemicals LLC | Y1257100-1g |
ETHYL 3,4-DIMETHYLBENZOYLFORMATE |
80120-32-7 | 95% | 1g |
$275 | 2024-06-07 | |
Fluorochem | 023016-1g |
Ethyl 3,4-dimethylbenzoylformate |
80120-32-7 | 96% | 1g |
£10.00 | 2022-02-28 |
Ethyl 3,4-dimethylbenzoylformate 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Ethyl 3,4-dimethylbenzoylformateに関する追加情報
Ethyl 3,4-Dimethylbenzoylformate: A Comprehensive Overview
Ethyl 3,4-dimethylbenzoylformate, with the CAS number 80120-32-7, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzoylformate, characterized by its unique structure and potential applications in various industrial and research settings. Recent studies have highlighted its role in the synthesis of advanced materials and its potential as a precursor in the development of novel pharmaceutical compounds.
The chemical structure of Ethyl 3,4-dimethylbenzoylformate consists of a benzene ring substituted with two methyl groups at the 3 and 4 positions. This substitution pattern imparts specific electronic and steric properties to the molecule, making it highly reactive under certain conditions. The formate group attached to the benzene ring further enhances its reactivity, enabling it to participate in a wide range of chemical reactions. Researchers have explored its use as a building block in the synthesis of complex organic molecules, particularly in the context of drug discovery.
Recent advancements in synthetic chemistry have led to innovative methods for the preparation of Ethyl 3,4-dimethylbenzoylformate. One notable approach involves the Friedel-Crafts acylation reaction, where the formate group is introduced onto the aromatic ring using appropriate catalysts. This method has been optimized to achieve high yields and selectivity, making it a preferred route for large-scale production. Additionally, studies have demonstrated that this compound can be synthesized via alternative routes, such as nucleophilic aromatic substitution, which offers flexibility depending on specific reaction conditions.
The physical properties of Ethyl 3,4-dimethylbenzoylformate are critical to its applications. It exists as a crystalline solid at room temperature with a melting point of approximately 55°C. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for use in solution-based reactions. Furthermore, its stability under various storage conditions has been extensively studied, with results indicating that it remains stable for extended periods when stored away from light and moisture.
One of the most promising applications of Ethyl 3,4-dimethylbenzoylformate lies in its role as an intermediate in the synthesis of biologically active compounds. For instance, researchers have utilized this compound as a precursor in the development of novel antibiotics and anti-inflammatory agents. Its ability to undergo various functional group transformations facilitates the construction of complex molecular architectures that are essential for drug design.
In addition to its role in pharmaceuticals, Ethyl 3,4-dimethylbenzoylformate has found applications in materials science. It has been employed as a monomer in the synthesis of polyesters and other polymeric materials with tailored properties. Recent studies have explored its potential as a building block for developing advanced coatings and adhesives with enhanced mechanical and thermal stability.
The environmental impact of Ethyl 3,4-dimethylbenzoylformate has also been a subject of recent research. Studies have focused on its biodegradation pathways under aerobic and anaerobic conditions, with findings suggesting that it undergoes rapid microbial degradation under natural environmental conditions. This information is crucial for assessing its safety profile and ensuring sustainable practices during its production and use.
In conclusion, Ethyl 3,4-dimethylbenzoylformate (CAS No: 80120-32-7) is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties make it an invaluable tool in organic synthesis, while ongoing research continues to uncover new applications and improve its utilization efficiency. As advancements in synthetic methods and material science progress, this compound is poised to play an even more prominent role in addressing future challenges in chemistry and beyond.
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